REACTION_CXSMILES
|
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:4]=[C:5]([CH:14]=[CH:15][CH:16]=1)[C:6]([C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)=[O:7].[H][H]>CO.Cl.[Pt]=O>[OH:7][CH:6]([CH:8]1[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1)[C:5]1[CH:14]=[CH:15][CH:16]=[C:3]([C:2]([F:1])([F:17])[F:18])[CH:4]=1
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Name
|
|
Quantity
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25.1 g
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Type
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reactant
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Smiles
|
FC(C=1C=C(C(=O)C2=CC=NC=C2)C=CC1)(F)F
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Name
|
|
Quantity
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150 mL
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Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
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Smiles
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[Pt]=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The catalyst was filtered off
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Type
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CUSTOM
|
Details
|
After removal of the methanol under reduced pressure
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in water
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Type
|
EXTRACTION
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Details
|
Extraction with benzene and concentration of the benzene solution
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C1=CC(=CC=C1)C(F)(F)F)C1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |